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Compound of Interest

Compound Name: N-Butyl-d9-amine

CAS No.: 776285-22-4

Cat. No.: B565992 Get Quote

Executive Summary
N-Butyl-d9-amine (1-Butanamine-d9) is a high-utility isotopologue of n-butylamine where the

aliphatic carbon chain is fully deuterated (

). Unlike its protiated counterpart, this compound exhibits unique physicochemical stability
against enzymatic degradation at the

-carbon position, making it a critical tool in Kinetic Isotope Effect (KIE) studies and a pristine
Internal Standard (IS) for quantitative Mass Spectrometry.

This guide details the physicochemical properties, synthesis pathways, and analytical protocols

for N-Butyl-d9-amine, designed for researchers requiring high-fidelity isotopic labeling.

Part 1: Physicochemical Characterization
The "d9" designation explicitly refers to the deuteration of the butyl alkyl chain. The amine

protons remain exchangeable (

) in standard protic solvents, resulting in the formula

.
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Property Specification Notes

Chemical Name 1-Butanamine-d9
N-Butyl-d9-amine;

-n-Butylamine

CAS Number 776285-22-4 Free base form [1]

Molecular Formula
Amine protons are H; Alkyl

chain is D

Molecular Weight 82.19 g/mol
Compared to 73.14 g/mol for

protiated

Exact Mass 82.1460 Da
Monoisotopic mass for MS

settings

Isotopic Purity
Critical for preventing spectral

crosstalk

Appearance Colorless Liquid
Hygroscopic; absorbs

from air

Boiling Point ~78 °C
Similar to protiated form (77-79

°C)

Part 2: Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust route to high-purity primary deuterated amines is the reduction of a deuterated

precursor (amide or nitrile) using Lithium Aluminum Hydride (

). Direct deuteration of the amine is inefficient due to exchange issues.

Selected Route: Reduction of Butyramide-d9 (derived from Perdeuterobutyric acid).

Experimental Protocol: Reduction of Butyramide-d9
Note: This protocol assumes strict anhydrous conditions due to the use of

.
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Reagents:

Precursor: Butyramide-d9 (

)

Reductant:

(2.5 equivalents)

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and

dropping funnel. Purge with Argon.

Slurry Preparation: Suspend

(2.5 eq) in anhydrous THF at 0°C.

Addition: Dissolve Butyramide-d9 in THF and add dropwise to the slurry over 30 minutes.

Caution: Exothermic.

Reflux: Warm to room temperature, then reflux at 70°C for 4-6 hours to ensure complete

reduction of the carbonyl.

Quench (Fieser Method): Cool to 0°C. Carefully add:

mL Water

mL 15% NaOH

mL Water

Isolation: Filter the granular aluminum salts. Dry the filtrate over

.

Purification: Fractional distillation (collect fraction at 78°C).
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Visualization: Synthesis Workflow
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Caption: Figure 1. Synthetic pathway converting perdeuterated acid to amine via amide

reduction.

Part 3: Applications in Drug Development
Mass Spectrometry Internal Standard (IS)
N-Butyl-d9-amine is the "Gold Standard" IS for quantifying n-butylamine levels in biological

matrices.

Mass Shift (+9 Da): The +9 Da shift moves the IS signal completely out of the isotopic

envelope of the natural analyte (M+1, M+2), eliminating interference [2].

Co-Elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for

matrix effects (ion suppression/enhancement) at the exact retention time.

Metabolic Stability & Kinetic Isotope Effect (KIE)
In drug design, butyl chains are often sites of metabolic attack by Cytochrome P450 (CYP) or

Monoamine Oxidase (MAO).

Mechanism: MAO typically oxidizes the

-carbon (adjacent to Nitrogen).

Deuterium Switch: The C-D bond is stronger than the C-H bond (Zero Point Energy

difference). Replacing H with D at the
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-position significantly slows the rate of C-H bond cleavage (

).

Utility: Researchers use N-Butyl-d9-amine to probe the mechanism of deamination or to

improve the half-life of drugs containing butylamine moieties [3].

Visualization: Metabolic Blocking (KIE)
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Caption: Figure 2. The Deuterium Kinetic Isotope Effect slows metabolic oxidation at the alpha-

carbon.

Part 4: Analytical Protocols
Protocol: LC-MS/MS Quantification
Objective: Quantify trace n-butylamine in plasma using d9-IS.

Stock Preparation:

Dissolve 10mg N-Butyl-d9-amine in 10mL Methanol (1 mg/mL).
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Critical: Store at -20°C. Freshly dilute to 100 ng/mL for working solution.

Sample Processing:

Aliquot 50

plasma.

Add 10

d9-IS working solution.

Precipitate protein with 150

cold Acetonitrile. Centrifuge (10,000g, 5 min).

LC Parameters:

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

MS Parameters (MRM Mode):

Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

n-Butylamine

(Analyte)
74.1

57.1 (Loss of

)
15

N-Butyl-d9-amine (IS) 83.2
65.2 (Loss of

)
15

Note: The precursor for d9 is 83.2 (
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) because the neutral mass is 82.19.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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